molecular formula C16H16O2 B8380529 2-Methyl-4-(6-methoxy-2-naphthyl)-3-butyne-2-ol

2-Methyl-4-(6-methoxy-2-naphthyl)-3-butyne-2-ol

Cat. No. B8380529
M. Wt: 240.30 g/mol
InChI Key: WQDNQQZNADORGF-UHFFFAOYSA-N
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Patent
US06599925B2

Procedure details

A mixture of 6-methoxy-2-bromonaphthalene (14.23 g, 60.0 mmol), copper (I) iodide (0.17 g, 0.90 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.63 g, 0.90 mmol), and 2-methyl-3-butyn-2-ol (8.7 mL, 90 mmol) in diethylamine (100 mL) was heated at reflux for 16 hours, cooled to room temperature and solvent evaporated. The residue was purified by flash chromatography using 15-25% ethyl acetate in hexane as an eluant. Drying at 80° C. for 20 minutes afforded 4-(6-methoxy-2-naphthyl)-2-methyl-3-butyn-2-ol as a light orange solid (14.4 g), mp: 118-119° C. 1HNMR (300 MHz, DMSO-d6): δ7.95 (s, 1H), 7.75-7.85 (m, 2H), 7.4 (dd, 1H, J=8.4 Hz and 1.5 Hz), 7.35 (d, 1H, J=2.4 Hz), 7.2 (dd, 1H, J=8.5 Hz and 1.5 Hz), 5.5 (s, 1H), 3.9 (s, 3H), and 1.5 ppm (s, 6H).
Quantity
14.23 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8](Br)[CH:7]=[CH:6]2.[CH3:14][C:15]([OH:19])([C:17]#[CH:18])[CH3:16]>C(NCC)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:18]#[C:17][C:15]([CH3:16])([OH:19])[CH3:14])[CH:7]=[CH:6]2 |^1:29,48|

Inputs

Step One
Name
Quantity
14.23 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)Br
Name
Quantity
8.7 mL
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)NCC
Name
copper (I) iodide
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.63 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
Drying at 80° C. for 20 minutes
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C#CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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